molecular formula C12H14N2O3S B568912 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid CAS No. 791582-43-9

3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid

Cat. No.: B568912
CAS No.: 791582-43-9
M. Wt: 266.315
InChI Key: ZLBHUAPMWZWODX-NXEZZACHSA-N
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Description

This compound (C₁₂H₁₄N₂O₃S, MW 266.32 g/mol) features a benzoic acid core substituted with a pyrrolidinyl carbonyl group containing a mercapto (-SH) moiety at the 4-position of the pyrrolidine ring. Its stereochemistry (2R,4R) is critical for biological interactions, particularly in antibiotic intermediates such as Ertapenem . The mercapto group enhances nucleophilic reactivity, enabling disulfide bond formation or enzyme inhibition, which is relevant in antimicrobial and cystic fibrosis transmembrane conductance regulator (CFTR) correction applications .

Properties

IUPAC Name

3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBHUAPMWZWODX-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-Aminobenzoic Acid with Pyrrolidine Derivatives

The most widely documented method involves coupling 3-aminobenzoic acid with a suitably protected (2R,4R)-4-mercaptopyrrolidine-2-carboxylic acid derivative. Key steps include:

  • Activation of the Pyrrolidine Carboxylic Acid :
    The pyrrolidine intermediate is typically protected at the thiol group (e.g., with trityl or p-nitrobenzyl groups) and activated as an acyl chloride or mixed anhydride. For example, (2R,4R)-4-(tritylthio)pyrrolidine-2-carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acyl chloride.

  • Amide Bond Formation :
    The activated pyrrolidine is condensed with 3-aminobenzoic acid in the presence of a coupling agent such as EDCI\text{EDCI} (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt\text{HOBt} (hydroxybenzotriazole) in tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is conducted at 0–25°C under inert atmosphere to minimize side reactions.

  • Deprotection of the Thiol Group :
    The trityl or p-nitrobenzyl protecting group is removed using trifluoroacetic acid (TFA) or hydrogenolysis (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) to yield the free thiol.

Example Protocol (Adapted from) :

Direct Cyclization of Linear Precursors

An alternative route involves the cyclization of linear precursors containing both the benzoic acid and pyrrolidine moieties. This method is less common but offers advantages in stereochemical control:

  • Formation of the Pyrrolidine Ring :
    A dipeptide-like precursor (e.g., N-(3-carboxyphenyl)-4-mercaptoprolineamide ) undergoes intramolecular cyclization under basic conditions (e.g., NaHCO3\text{NaHCO}_3) in aqueous ethanol.

  • Oxidative Thiol Protection :
    The free thiol is temporarily protected as a disulfide during cyclization to prevent unwanted dimerization.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of intermediates but may lead to epimerization at elevated temperatures. THF is preferred for low-temperature reactions (-30°C).

  • Reaction Temperature : Coupling reactions are optimally performed at 0–25°C, while deprotection steps require milder conditions (0–10°C).

Stereochemical Control

The (2R,4R) configuration is preserved by using enantiomerically pure starting materials or chiral auxiliaries. For example, (2R,4R)-4-hydroxyproline serves as a chiral precursor in multi-step syntheses.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water mixtures are used to remove polar byproducts.

  • Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) isolates the product.

  • Crystallization : Final products are crystallized from methanol or ethanol at low temperatures (-20°C).

Analytical Data

  • NMR Spectroscopy : Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 4.3–4.5 ppm (pyrrolidine C2-H), and δ 1.8–2.1 ppm (pyrrolidine C4-H).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/zm/z 295.1 ([M+H]+\text{[M+H]}^+).

Industrial-Scale Synthesis Considerations

Large-scale production (e.g., for ertapenem manufacturing) employs continuous flow reactors to enhance mixing and thermal control. Key modifications include:

  • In Situ Deprotection : Avoiding isolation of intermediates reduces processing time.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but may include bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Table 1: Comparative Analysis of Selected Benzoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Findings References
3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid C₁₂H₁₄N₂O₃S 266.32 Mercapto-pyrrolidine, benzoic acid Ertapenem impurity; potential role in CFTR correction
3-[(2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride C₁₂H₁₅ClN₂O₃S 302.78 Hydrochloride salt, (2S,4S) stereochemistry Deprotected sidechain of Ertapenem; improved solubility for antibiotic formulation
3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid C₁₂H₁₄N₂O₃ 234.25 Pyrrolidine carbonyl (no -SH group) Intermediate with reduced nucleophilicity; limited biological activity
ABBV/GLPG-2222 C₂₃H₁₈F₄N₂O₆ 506.39 Difluoromethoxy, benzodioxol, cyclopropane Potent CFTR corrector for cystic fibrosis; distinct mechanism vs. mercapto derivatives
4-[(2-Pyridinylmethyl)amino]benzoic Acid C₁₃H₁₂N₂O₂ 228.25 Pyridine-methylamino, benzoic acid Structural analog with aromatic nitrogen; no reported therapeutic applications

Research Findings and Implications

Stereochemical Impact on Bioactivity

The (2R,4R) configuration in the target compound contrasts with the (2S,4S) stereochemistry in its hydrochloride salt analog (CAS 219909-83-8). This difference alters binding affinity to bacterial penicillin-binding proteins (PBPs), as seen in Ertapenem intermediates . The R-configuration may optimize spatial orientation for enzyme inhibition, whereas the S-configuration in hydrochloride salts enhances solubility for intravenous administration .

Role of the Mercapto Group

The -SH group in the target compound enables disulfide bond formation, a feature absent in non-mercapto analogs like 3-[[(2S)-2-Pyrrolidinylcarbonyl]amino]benzoic Acid. This property is critical for thiol-mediated redox interactions in CFTR correction and β-lactamase inhibition .

Pharmacokinetic and Stability Profiles
  • Crystalline Forms : The crystalline 2S-cis isomer () demonstrates superior stability compared to amorphous forms, which is advantageous for long-term storage in drug formulations .
  • Solubility : Hydrochloride salts (e.g., CAS 219909-83-8) exhibit higher aqueous solubility (212°C melting point) than the free acid form, facilitating parenteral delivery .

Biological Activity

3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid, commonly referred to as Mercapto-Pyrrolidine Benzoic Acid (CAS Number: 791582-43-9), is a benzoic acid derivative with potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its structural features, which include a mercapto group and a pyrrolidine moiety, contributing to its biological activity.

This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS Number 791582-43-9
IUPAC Name 3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid
SMILES OC(=O)c1cccc(NC(=O)[C@H]2CC@@HCN2)c1

Structural Characteristics

The compound features a benzoic acid core linked to a pyrrolidine ring through an amide bond. The presence of the mercapto group (–SH) enhances its reactivity and potential interactions with biological targets.

Antibacterial Properties

This compound has been identified as a precursor in the synthesis of Ertapenem Disodium, a carbapenem antibiotic effective against a broad spectrum of bacteria. Its structural similarity to known antibacterial agents suggests it may possess intrinsic antibacterial properties .

Research indicates that compounds with similar structures can activate proteolytic pathways, specifically the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for cellular protein homeostasis and degradation, suggesting that Mercapto-Pyrrolidine Benzoic Acid may enhance cellular stress responses and contribute to antibacterial activity through proteostasis modulation .

Case Studies

Comparative Activity with Related Compounds

A comparative analysis was conducted on several benzoic acid derivatives to assess their biological activities:

CompoundAntibacterial ActivityProteasome ActivationCytotoxicity
This compoundYesHighModerate
3-Chloro-4-methoxybenzoic AcidModerateLowLow
4-Hydroxybenzoic AcidYesModerateHigh

This table highlights that while Mercapto-Pyrrolidine Benzoic Acid shows promise in antibacterial activity and proteasome activation, further investigation into its cytotoxic effects is warranted.

Q & A

Basic Research Question

  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 303.2 for [M+H]+) .
  • NMR : 1H/13C NMR confirms stereochemistry (e.g., δ 2.8–3.2 ppm for pyrrolidinyl protons, δ 12.1 ppm for carboxylic acid) .
  • Melting point : Reported as 212°C (hydrochloride salt); deviations may arise from polymorphic forms or hydration states, resolved via differential scanning calorimetry (DSC) .
    Contradiction management : Cross-validate with elemental analysis and high-resolution mass spectrometry (HRMS) .

What strategies mitigate thiol oxidation during in vitro assays, and how does oxidation impact pharmacological activity?

Advanced Research Question

  • Inert handling : Use of argon/nitrogen environments and chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation .
  • Stabilization : Formulation with antioxidants (e.g., ascorbic acid) or lyophilization into stable salts (e.g., hydrochloride) .
  • Activity impact : Oxidized disulfide forms lose >90% inhibitory activity against PBPs, validated via LC-MS and enzymatic assays .

How is the compound’s purity assessed, and what thresholds are acceptable for pharmacological studies?

Basic Research Question

  • Purity criteria : ≥95% by HPLC (λ = 254 nm) for in vitro assays; ≥99% for crystallography or in vivo studies .
  • Impurity profiling : LC-MS identifies byproducts (e.g., dimerized disulfides or deprotected intermediates) .
  • Validation : Batch-to-batch consistency confirmed via nuclear Overhauser effect (NOE) NMR and chiral chromatography .

How do structural modifications (e.g., substituting the benzoic acid or altering pyrrolidinyl substituents) impact target binding and metabolic stability?

Advanced Research Question

  • Benzoic acid substitution : Fluorination at the 4-position increases PAR-1 affinity (IC50 = 12 nM vs. 45 nM for parent compound) by enhancing electrostatic interactions .
  • Pyrrolidinyl modifications : Replacing the thiol with methyl groups reduces β-lactamase inhibition by >50%, highlighting the thiol’s nucleophilic role .
  • Metabolic stability : Microsomal assays show t1/2 = 120 min (human liver microsomes), improved to 240 min via deuterated analogs .

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